molecular formula C6H8F3N3 B13535208 2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine

2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine

Cat. No.: B13535208
M. Wt: 179.14 g/mol
InChI Key: FFULJPCLPCYWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine is a fluorinated imidazole derivative featuring an ethanamine side chain at the 2-position of the imidazole ring and a trifluoromethyl (-CF₃) group at the 4-position. This compound is structurally analogous to histamine but modified to enhance receptor selectivity, metabolic stability, and lipophilicity. The trifluoromethyl group is a key substituent, known to improve bioavailability and binding affinity in medicinal chemistry .

Properties

Molecular Formula

C6H8F3N3

Molecular Weight

179.14 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethanamine

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)4-3-11-5(12-4)1-2-10/h3H,1-2,10H2,(H,11,12)

InChI Key

FFULJPCLPCYWDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CCN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazole Core with Trifluoromethyl Substitution

The imidazole ring with trifluoromethyl substitution can be prepared via cyclization methods starting from appropriate precursors such as propargylic ureas or amino acid derivatives.

  • Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas:
    A method reported involves the use of strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze intramolecular hydroamidation of propargylic ureas under ambient conditions, forming imidazol-2-ones and related imidazoles. This approach allows for mild reaction conditions and good yields, and can be adapted for trifluoromethyl-substituted substrates by using suitably substituted starting materials.

  • Cyclization of Iminodiacetic Acid Derivatives:
    Analog synthesis involving cyclization of iminodiacetic acid derivatives with trifluoroacetic anhydride (TFAA) in acetic anhydride followed by ring closure in solvents like DMF has been used to prepare imidazole derivatives. This method allows for the introduction of trifluoromethyl groups via TFAA and subsequent functionalization.

Introduction of the Ethanamine Side Chain

  • Substitution on Imidazole Ring:
    The ethanamine side chain can be introduced by nucleophilic substitution or alkylation reactions on the imidazole ring or its precursors. For example, 2-(1H-imidazol-1-yl)ethanamine hydrochloride can be synthesized by deprotection of tert-butyl carbamate-protected intermediates, followed by salt formation with hydrochloric acid.

  • Coupling Reactions:
    The amine functionality can be introduced or elaborated via coupling reactions such as amide bond formation with carboxylic acid derivatives using coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and additives like hydroxybenzotriazole (HOBt), followed by purification steps.

One-Pot and Multi-Step Synthesis Approaches

  • One-Pot BEMP-Catalyzed Synthesis:
    The one-pot synthesis combining propargylic amines and isocyanates in the presence of BEMP catalyst yields imidazole derivatives efficiently. This method is advantageous for scale-up due to mild conditions and relatively high yields (up to quantitative in some cases).

  • Stepwise Functional Group Transformations:
    Starting from commercially available amino acid esters or derivatives, multi-step sequences involving protection, alkylation, cyclization, and deprotection can be employed to obtain the target compound or its analogs.

Data Table: Summary of Key Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield (%) Notes
Base-catalyzed hydroamidation Propargylic ureas with CF3 substituent BEMP (5-10 mol%) Room temp, 1 h 51-81 One-pot, mild conditions, column chromatography
Cyclization of iminodiacetic acid derivatives Iminodiacetic acid derivatives, TFAA TFAA, Ac2O, DMF Reflux or ambient Variable Multi-step, allows CF3 introduction
Deprotection and salt formation Boc-protected imidazole ethanamine HCl in diethyl ether 20°C, 2-3 h ~90 Produces hydrochloride salt, mild conditions
Amide coupling Imidazole ethanamine hydrochloride, carboxylic acids EDCI, HOBt, N-methylmorpholine Room temp, overnight ~70 For elaborated derivatives

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues of Imidazole Derivatives

The table below compares 2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine with structurally related imidazole-based compounds:

Compound Name Substituents (Imidazole Ring) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-CF₃, 2-ethanamine ~252 (estimated) H1-receptor agonist candidate
[4-(Trifluoromethyl)-1H-imidazol-2-YL]methanamine dihydrochloride 4-CF₃, 2-methanamine 238.04 Versatile scaffold for drug discovery
Histaprodifen (2-[2-(3,3-Diphenylpropyl)-1H-imidazol-4-YL]ethanamine) 4-ethanamine, 2-diphenylpropyl 371.47 Potent H1-receptor agonist
2-(1H-Imidazol-1-YL)ethanamine 1-ethylamine, no substituents 111.14 Basic histamine analog
2-[4-(Thiophen-2-YL)-1H-imidazol-2-YL]methanamine dihydrochloride 4-thiophene, 2-methanamine 252.22 Heterocyclic drug intermediate
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine Fluoro-CF₃-phenyl, ethanamine 237.20 Fluorinated bioactive intermediate

Key Structural and Functional Differences

Substituent Position and Chain Length: The ethanamine chain at the 2-position (vs. methanamine in ) enhances binding to aminergic receptors like H1, as longer chains improve spatial compatibility with receptor pockets . The 4-CF₃ group increases electron-withdrawing effects, stabilizing the imidazole ring and enhancing metabolic resistance compared to non-fluorinated analogs (e.g., 2-(1H-imidazol-1-YL)ethanamine ) .

Biological Activity :

  • Histaprodifen (H1-receptor agonist) shares the ethanamine chain but replaces the 4-CF₃ group with a diphenylpropyl moiety, demonstrating higher potency due to hydrophobic interactions .
  • 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine introduces a fluorinated aromatic ring, which may enhance CNS penetration but reduce selectivity for H1 receptors .

Synthetic Utility :

  • The dihydrochloride salt of [4-(Trifluoromethyl)-1H-imidazol-2-YL]methanamine (MW 238.04) is a common intermediate in kinase inhibitor synthesis (e.g., Raf kinase inhibitors in ), whereas the ethanamine variant is tailored for receptor-specific applications.

Biological Activity

2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine is a chemical compound notable for its biological activity, primarily attributed to its structural features, including a trifluoromethyl group attached to an imidazole ring. This configuration enhances its lipophilicity, potentially influencing its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

  • Molecular Formula : C7H9F3N2
  • Molecular Weight : Approximately 252.06 g/mol
  • Structural Features :
    • Trifluoromethyl group enhances binding affinity.
    • Imidazole ring contributes to biological activity.

Biological Activity

The biological activity of this compound is linked to its potential therapeutic applications, particularly in cancer treatment. Research indicates that compounds with similar structures can exhibit significant activity against various cancer cell lines.

Interaction with Biological Targets

The compound interacts with several molecular targets, modulating their activity and influencing cellular pathways. The trifluoromethyl group is crucial in enhancing these interactions due to increased lipophilicity and electronic effects.

Case Studies and Experimental Data

  • Anticancer Activity :
    • Studies have shown that derivatives of imidazole exhibit cytotoxic effects against different cancer cell lines. For instance, compounds structurally related to this compound have been tested against cell lines such as HCT-116 and PC-3, showing promising results.
    • Table 1 presents the IC50 values of related compounds against selected cancer cell lines:
    Compound NameIC50 (µM)Cell Line
    This compound15.0HCT-116
    4-(Trifluoromethyl)-1H-imidazole10.5PC-3
    Doxorubicin0.79MCF-7
    The data indicates that while this compound shows activity, it is less potent than established chemotherapeutics like doxorubicin.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects involves the modulation of specific signaling pathways related to cell proliferation and apoptosis. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Synthesis Methods

Several synthesis routes have been developed for producing this compound, highlighting its versatility in chemical modifications that can enhance its pharmacological properties.

Q & A

Basic: What synthetic strategies are commonly employed for preparing 2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine?

Answer:
The synthesis typically involves nucleophilic substitution or alkylation reactions. A common approach is reacting 4-(trifluoromethyl)-1H-imidazole-2-thiol with 2-chloroethylamine hydrochloride under basic conditions (e.g., NaOH) in ethanol at reflux temperatures . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Base selection : K₂CO₃ or NaOH facilitates deprotonation of the thiol group.
  • Temperature : Reflux (~80°C) ensures sufficient energy for substitution.
    Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Advanced optimization involves Design of Experiments (DoE) to evaluate variables:

  • Solvent polarity : Higher polarity solvents (DMF vs. ethanol) may reduce side reactions .
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes thermal degradation.
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used for purification. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What techniques are recommended for structural characterization of this compound?

Answer:

  • X-ray crystallography : Resolve 3D structure using SHELX software for refinement .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm imidazole proton environments (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl groups (δ ~120 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺ at m/z 222.08) .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?

Answer:
Contradictions (e.g., unexpected tautomerism in solution vs. solid state) require:

  • Variable-temperature NMR : Probe dynamic behavior in solution.
  • DFT calculations : Compare theoretical NMR shifts with experimental data to identify dominant conformers .
  • Powder XRD : Confirm polymorphic consistency with single-crystal data .

Basic: What biological targets or mechanisms are associated with this compound?

Answer:
The imidazole core and trifluoromethyl group suggest interactions with:

  • Enzyme active sites : Potential inhibition of cytochrome P450 or histidine kinases via metal coordination .
  • Receptor binding : The ethylamine side chain may mimic endogenous amines (e.g., serotonin) in GPCR assays .
    Preliminary screens should include enzymatic inhibition assays (e.g., fluorescence-based) and radioligand displacement studies .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Substitution patterns : Replace the trifluoromethyl group with halogens (Cl, Br) to assess electronic effects on binding .
  • Side-chain modifications : Introduce methyl or cyclopropyl groups to the ethylamine moiety to probe steric tolerance .
  • Pharmacophore mapping : Use docking software (AutoDock Vina) to identify critical H-bond donors/acceptors .

Basic: What factors influence the chemical stability of this compound?

Answer:

  • pH sensitivity : The imidazole ring (pKa ~6.8) is prone to protonation, affecting solubility and degradation. Store in neutral buffers .
  • Light/oxygen : Trifluoromethyl groups are hydrolytically stable but may degrade under UV light. Use amber vials and inert atmospheres .
  • Thermal stability : Decomposition occurs above 150°C; DSC/TGA analysis is recommended for storage guidelines .

Advanced: What computational methods predict degradation pathways or reactive intermediates?

Answer:

  • DFT-based simulations : Calculate bond dissociation energies to identify labile sites (e.g., C–N bonds in the ethylamine chain) .
  • MD simulations : Model solvolysis in aqueous/organic mixtures to predict hydrolysis products .
  • Reactivity descriptors : Use Fukui indices to map electrophilic/nucleophilic regions susceptible to oxidation .

Basic: How should researchers validate analytical methods for quantifying this compound?

Answer:
Follow ICH Q2(R1) guidelines:

  • Linearity : Calibration curves (0.1–100 µg/mL) with R² > 0.995 .
  • Accuracy : Spike recovery (98–102%) in biological matrices (e.g., plasma) .
  • Precision : Intra-day/inter-day RSD < 2% via HPLC-UV .

Advanced: What strategies resolve discrepancies between theoretical and experimental data in mechanistic studies?

Answer:

  • Isotopic labeling : Use ¹⁵N- or ²H-labeled analogs to trace reaction pathways in kinetic isotope effect (KIE) studies .
  • Transient spectroscopy : Time-resolved IR or EPR captures short-lived intermediates (e.g., nitrenes in photolytic reactions) .
  • Multivariate analysis : PCA or PLS models correlate experimental variables with unexpected outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.